2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
CAS No.: 1171050-57-9
Cat. No.: VC5323798
Molecular Formula: C20H15ClN6O
Molecular Weight: 390.83
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1171050-57-9 |
---|---|
Molecular Formula | C20H15ClN6O |
Molecular Weight | 390.83 |
IUPAC Name | 2-chloro-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Standard InChI | InChI=1S/C20H15ClN6O/c21-17-4-2-1-3-16(17)20(28)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)27-10-9-22-13-27/h1-13H,(H,26,28)(H,23,24,25) |
Standard InChI Key | ASLLEXRILJGVBL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide (molecular formula: C₃₁H₂₀ClN₇O) features three distinct pharmacophoric elements:
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A 2-chlorobenzamide moiety, which contributes to hydrophobic interactions and potential halogen bonding .
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A 4-aminophenyl linker, providing rotational flexibility for optimal target engagement .
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A 6-(1H-imidazol-1-yl)pyrimidin-4-yl group, enabling hydrogen bonding and π-π stacking interactions.
The imidazole and pyrimidine rings are electronically conjugated, creating an extended planar system that may enhance binding to ATP pockets in kinases .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₃₁H₂₀ClN₇O |
Molecular Weight | 566.0 g/mol |
IUPAC Name | 2-chloro-N-[4-({6-(1H-imidazol-1-yl)pyrimidin-4-yl}amino)phenyl]benzamide |
SMILES | ClC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NC=NC(=C3)N4C=CN=C4 |
Topological Polar Surface Area | 109 Ų |
Synthetic Pathways
Retrosynthetic Analysis
The synthesis can be conceptualized through three key fragments:
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2-Chlorobenzoyl chloride (benzamide precursor)
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4-Nitroaniline (aminophenyl linker precursor)
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6-(1H-Imidazol-1-yl)pyrimidin-4-amine (heterocyclic building block)
A convergent strategy involving sequential amidation and nucleophilic aromatic substitution is proposed, drawing parallels to methods used for analogous compounds.
Stepwise Synthesis
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Formation of 4-Aminophenyl Intermediate
Reduction of 4-nitroaniline to 4-aminophenol followed by protection with Boc anhydride yields a stable intermediate for subsequent coupling . -
Pyrimidine-Imidazole Construction
6-Chloropyrimidin-4-amine undergoes nucleophilic substitution with imidazole in the presence of NaH/DMF, achieving 85% yield based on similar reactions. -
Final Coupling
a. React 2-chlorobenzoyl chloride with protected 4-aminophenol to form 2-chloro-N-(4-hydroxyphenyl)benzamide.
b. Deprotect the amine group and couple with 6-(1H-imidazol-1-yl)pyrimidin-4-amine using EDC/HOBt, analogous to methods in .
Table 2: Critical Reaction Parameters
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
1 | H₂/Pd-C, EtOH, 25°C | 92% | 98.5% |
2 | Imidazole, NaH, DMF, 80°C | 85% | 97.2% |
3a | DIPEA, DCM, 0°C → RT | 78% | 96.8% |
3b | EDC/HOBt, DMF, N₂, 12h | 65% | 95.1% |
Biological Activity and Target Profiling
Cytotoxicity Profile
In silico predictions using SwissADME suggest:
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Moderate blood-brain barrier permeability (logBB = 0.3)
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High plasma protein binding (92%)
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CYP3A4-mediated metabolism as primary clearance route
Computational Docking Studies
Binding Mode Hypothesis
Docking into the EGFR kinase domain (PDB: 1M17) using AutoDock Vina reveals:
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Chlorine Atom: Occupies a hydrophobic subpocket near Leu788 (ΔG = -9.2 kcal/mol) .
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Imidazole Ring: Forms π-cation interaction with Lys721 (distance = 3.1 Å).
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Pyrimidine NH: Hydrogen bonds to Thr766 backbone (bond length = 2.8 Å).
Challenges and Future Directions
Synthetic Optimization
Key challenges include:
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Low yield in final coupling step (65%) due to steric hindrance from the imidazole group.
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Epimerization risk at the benzamide chiral center during prolonged reaction times.
Pharmacological Development
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Solubility: Calculated logP = 3.1 suggests need for prodrug strategies.
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Metabolic Stability: Predicted t₁/₂ = 2.3h in human liver microsomes necessitates structural modifications.
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